molecular formula C9H16N2O4S B2785477 N-{[4-(prop-2-enoyl)morpholin-3-yl]methyl}methanesulfonamide CAS No. 2094611-89-7

N-{[4-(prop-2-enoyl)morpholin-3-yl]methyl}methanesulfonamide

Cat. No.: B2785477
CAS No.: 2094611-89-7
M. Wt: 248.3
InChI Key: KMWIKUYQOAIZIQ-UHFFFAOYSA-N
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Description

N-{[4-(prop-2-enoyl)morpholin-3-yl]methyl}methanesulfonamide is a complex organic compound that features a morpholine ring substituted with a prop-2-enoyl group and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(prop-2-enoyl)morpholin-3-yl]methyl}methanesulfonamide typically involves the reaction of morpholine derivatives with appropriate acylating agents. One common method involves the use of prop-2-enoyl chloride and methanesulfonamide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(prop-2-enoyl)morpholin-3-yl]methyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of substituted morpholine or sulfonamide derivatives.

Scientific Research Applications

N-{[4-(prop-2-enoyl)morpholin-3-yl]methyl}methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[4-(prop-2-enoyl)morpholin-3-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-Methylmorpholine: A simpler morpholine derivative used as a base catalyst.

    Morpholine: The parent compound of the morpholine family.

    Methanesulfonamide: A simpler sulfonamide derivative with various applications.

Uniqueness

N-{[4-(prop-2-enoyl)morpholin-3-yl]methyl}methanesulfonamide is unique due to its combination of a morpholine ring with a prop-2-enoyl group and a methanesulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler morpholine or sulfonamide derivatives.

Properties

IUPAC Name

N-[(4-prop-2-enoylmorpholin-3-yl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4S/c1-3-9(12)11-4-5-15-7-8(11)6-10-16(2,13)14/h3,8,10H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWIKUYQOAIZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1COCCN1C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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